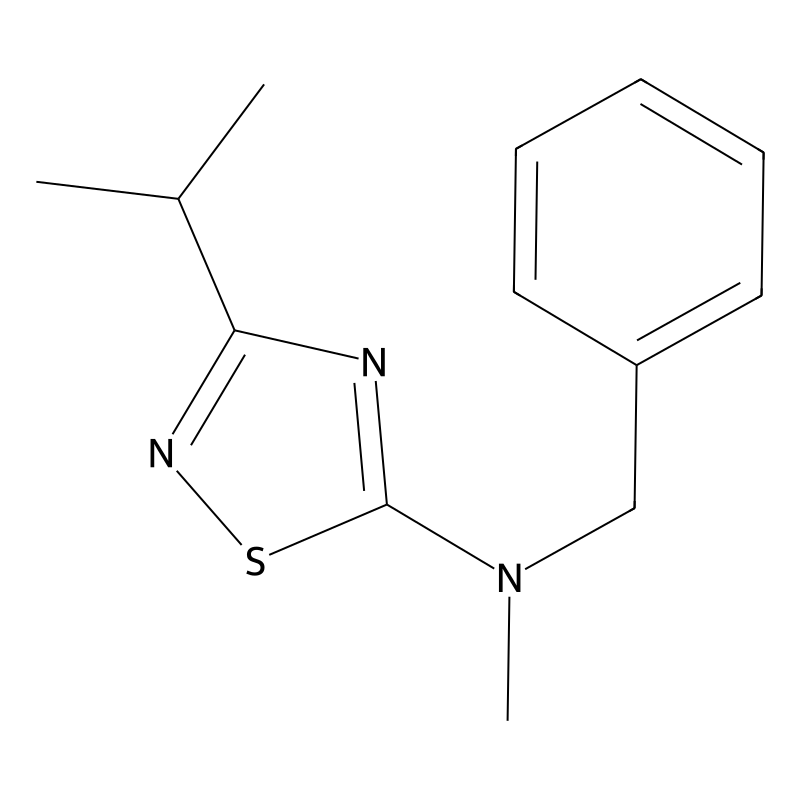

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine is an organic compound classified as a thiadiazole, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. This compound features a benzyl group, a methyl group, and an isopropyl group attached to the thiadiazole ring, contributing to its unique properties and potential applications in various fields such as chemistry and biology.

There is no current information available on the mechanism of action of N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine.

Due to the lack of research, information on specific safety concerns or hazards associated with N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazole-5-amine is not available. However, similar thiadiazole derivatives can exhibit various hazardous properties, including skin and eye irritation, respiratory tract irritation, and potential environmental toxicity [].

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield sulfoxides or sulfones.

- Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the thiadiazole ring to its dihydro derivative.

- Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl or methyl groups may be replaced by other functional groups.

Research indicates that N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine exhibits significant biological activity. It has been investigated for its potential antimicrobial and antifungal properties due to its ability to interact with biological targets. Moreover, it shows promise in therapeutic applications such as anti-inflammatory and anticancer activities by modulating the activity of specific enzymes or receptors involved in these processes.

The synthesis of N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine typically involves:

- Cyclization of Precursors: A common method includes the reaction of N-benzyl-N-methylhydrazine with isopropyl isothiocyanate.

- Cyclization Conditions: This reaction is followed by cyclization with sulfur and an oxidizing agent like hydrogen peroxide in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

- Industrial Production: On an industrial scale, continuous flow reactors may be utilized alongside optimized reaction conditions to enhance yield and efficiency. Purification techniques such as recrystallization or chromatography are employed to achieve high purity of the product.

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine has various applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.

- Biology: Investigated for potential antimicrobial and antifungal effects.

- Medicine: Explored for therapeutic properties including anti-inflammatory and anticancer effects.

- Industry: Utilized in developing new materials with specific properties such as conductivity or fluorescence.

The mechanism of action of N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine involves interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzymes related to inflammation or cancer progression.

Several compounds share structural similarities with N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine. Here are some notable examples:

These compounds highlight the uniqueness of N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine through its specific substituents that may influence its chemical behavior and biological interactions.